methyl 4-(2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
CAS No.: 921820-83-9
Cat. No.: VC5547993
Molecular Formula: C21H26N4O5S
Molecular Weight: 446.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921820-83-9 |
|---|---|
| Molecular Formula | C21H26N4O5S |
| Molecular Weight | 446.52 |
| IUPAC Name | methyl 4-[[2-[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H26N4O5S/c1-30-20(29)14-6-8-16(9-7-14)24-19(28)13-31-21-22-10-17(12-26)25(21)11-18(27)23-15-4-2-3-5-15/h6-10,15,26H,2-5,11-13H2,1H3,(H,23,27)(H,24,28) |
| Standard InChI Key | NMFVUUZZPHSSSX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO |
Introduction
Structural Analysis and Nomenclature
The compound’s systematic name reflects its intricate architecture:
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Methyl benzoate core: A benzene ring esterified at the para position with a methyl group.
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Acetamido linker: Connects the benzoate to a thioether-functionalized imidazole ring.
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Imidazole substituents:
Key structural parameters inferred from analogous compounds include:
Synthetic Pathways and Challenges
While no direct synthesis route for this compound has been published, plausible steps can be extrapolated from methods used for structurally related molecules:
Imidazole Core Formation
The 5-(hydroxymethyl)imidazole moiety is typically synthesized via:
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Cyclocondensation: Reaction of α-amino ketones with aldehydes under acidic conditions .
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Functionalization: Introduction of the hydroxymethyl group via formylation followed by reduction.
Thioether Linkage Installation
A Michael addition or nucleophilic substitution reaction could attach the thioacetamido group to the imidazole’s sulfur atom, as seen in compounds like N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide .
Benzoate Coupling
The methyl benzoate segment is likely introduced via:
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Esterification: Methanol and benzoic acid derivative under catalytic acid.
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Amide Bond Formation: Carbodiimide-mediated coupling between the benzoate’s amino group and the thioacetic acid .
Physicochemical Properties
Experimental data for this compound remains unreported, but computational predictions using tools like SwissADME suggest:
Pharmacokinetic Considerations
Key ADME parameters (Absorption, Distribution, Metabolism, Excretion) inferred from structural analogs:
Industrial and Research Applications
Potential non-pharmaceutical uses:
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